sodium;2-sulfanylethanesulfonate
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Overview
Description
Compound “sodium;2-sulfanylethanesulfonate” is known as Acetyl-6-formylpterin. It is a derivative of pteridine and is associated with vitamin B9 (folate) metabolism. This compound has garnered interest due to its potential biological activities, including neuroprotective, antitumor, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-6-formylpterin can be synthesized through a reductive amination reaction derived from folic acid. The process involves generating formyl groups that can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .
Industrial Production Methods: While specific industrial production methods for Acetyl-6-formylpterin are not widely documented, the synthesis typically involves standard organic chemistry techniques such as reductive amination and acetylation. These methods are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Acetyl-6-formylpterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.
Major Products: The major products formed from these reactions include various pteridine derivatives with modified functional groups, enhancing their biological activity and stability.
Scientific Research Applications
Acetyl-6-formylpterin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: The compound is studied for its role in folate metabolism and its interaction with enzymes.
Medicine: Due to its neuroprotective, antitumor, and anticancer properties, it is being researched for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Acetyl-6-formylpterin involves its interaction with molecular targets such as MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells. This interaction plays a crucial role in immune response modulation and has potential therapeutic implications .
Comparison with Similar Compounds
Folic Acid: A precursor in the synthesis of Acetyl-6-formylpterin.
Nicotinic Acid: Another vitamin B derivative with similar biological activities.
2-Picolinic Acid: Shares structural similarities and is used in similar biochemical applications.
Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its potential neuroprotective and anticancer properties. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
sodium;2-sulfanylethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGTZOOQQBDUSI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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